2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid

CAS No.: 1283108-40-6

Cat. No.: VC2663833

Molecular Formula: C9H7N3O2S

Molecular Weight: 221.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1283108-40-6 |

|---|---|

| Molecular Formula | C9H7N3O2S |

| Molecular Weight | 221.24 g/mol |

| IUPAC Name | 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H7N3O2S/c13-8(14)7-5-15-9(12-7)11-6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14) |

| Standard InChI Key | DAVHHVODAQQKNH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)O |

| Canonical SMILES | C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)O |

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid is expected to exhibit properties common to heterocyclic compounds containing both thiazole and pyridine rings. Based on structural analysis and comparison with related compounds, the following properties can be inferred:

| Property | Value or Description |

|---|---|

| Molecular Formula | C9H7N3O2S |

| Molecular Weight | Approximately 221.24 g/mol |

| Physical Appearance | Likely a crystalline solid |

| Solubility | Potentially soluble in polar organic solvents; limited water solubility |

| Melting Point | Expected to be above 200°C (based on similar compounds) |

| pKa | Multiple pKa values expected due to the presence of carboxylic acid, pyridine, and amino groups |

The presence of multiple functional groups (carboxylic acid, amino linker, and pyridine nitrogen) suggests that this compound will exhibit interesting acid-base behavior, with multiple potential protonation/deprotonation sites.

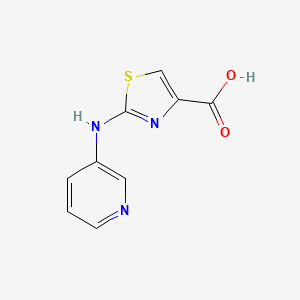

Structural Representation

The compound contains multiple potential tautomeric forms due to the presence of the amino linker. The most stable form is likely to have the following connectivity:

-

The thiazole ring contains a sulfur atom at position 1 and a nitrogen at position 3

-

The carboxylic acid (-COOH) group is attached at position 4 of the thiazole

-

The pyridin-3-yl group is connected to position 2 of the thiazole via an amino (-NH-) linker

This structural arrangement provides the compound with potential for both hydrogen bond donation and acceptance, making it an interesting candidate for interaction with biological targets.

Synthesis Methods

Solid-Phase Synthesis

Advanced approaches to thiazole synthesis have been developed, including solid-phase methods that could be adapted for the synthesis of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid. For instance, a traceless solid-phase synthesis approach has been reported for thiazole-based peptidomimetic molecules . This method involves:

-

Conversion of chloromethyl polystyrene resin to a resin with a sulfur linker unit

-

Preparation of a key intermediate 4-amino-thiazole-5-carboxylic acid resin in three steps from Merrifield resin

-

Amide coupling at specific positions via an Fmoc solid-phase peptide synthesis strategy

-

Cleavage to obtain the final compounds

This approach could potentially be modified for the synthesis of our target compound or its derivatives. The solid-phase synthesis offers advantages such as easier purification and the possibility of automation, which is particularly valuable for creating libraries of related compounds for structure-activity relationship studies .

Synthetic Challenges

The synthesis of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid presents several challenges:

-

Regioselectivity in forming the thiazole ring with the correct substitution pattern

-

Formation of the amino linkage with control over potential side reactions

-

Management of the carboxylic acid functionality during synthesis

-

Purification of the final product to obtain high purity required for biological testing

These challenges necessitate careful planning of synthetic routes and potentially the use of protecting group strategies.

Biological Activities and Pharmacological Properties

Antimicrobial Activity

Thiazole derivatives, including those with structural similarities to 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid, have demonstrated significant antimicrobial properties. Research has shown that such compounds can be effective against both gram-positive and gram-negative bacteria, although their efficacy can vary considerably depending on specific structural features .

For instance, certain thiazole derivatives have shown promising activity against bacteria such as Staphylococcus aureus, Escherichia faecalis, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for related compounds have been observed to range from as low as 0.98 μg/ml to 400 μg/ml, indicating wide variation in potency depending on the specific structural modifications .

Structure-Activity Relationships

The biological activity of thiazole derivatives, including compounds similar to 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid, is strongly influenced by their structural features:

-

The thiazole ring serves as a crucial pharmacophore in many bioactive compounds

-

The position and nature of substituents on the thiazole ring significantly impact activity

-

The pyridine moiety can enhance binding to biological targets through hydrogen bonding

-

The carboxylic acid group can participate in ionic interactions with receptors or serve as a site for further derivatization

Understanding these structure-activity relationships is essential for the rational design of more potent and selective derivatives of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid for specific therapeutic applications.

Research Findings and Applications

Medicinal Chemistry Applications

The potential applications of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid and its derivatives in medicinal chemistry are diverse, based on the properties of related thiazole compounds:

-

Development of novel antimicrobial agents to address antibiotic resistance challenges

-

Design of targeted anticancer therapeutics with improved selectivity profiles

-

Creation of peptidomimetics that can modulate specific biological pathways

-

Use as building blocks for more complex pharmaceutical compounds

Beta-Turn Propensity

An interesting property of certain thiazole derivatives is their ability to induce specific secondary structures in peptides. Research has shown that thiazole-based compounds can exhibit β-turn propensity, making them valuable scaffolds for the design of peptidomimetics .

Geometric measurements of Cα distances and dihedral angles, along with root mean square deviation (rmsd) values of approximately 0.5434 for attachment with Cα of the β-turn template, suggest that certain thiazole derivatives can adopt type IV β-turn structural motifs . This property could potentially be applicable to 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid or its derivatives, making them interesting candidates for the development of conformationally constrained peptide analogs with improved pharmacological properties.

Comparative Efficacy Studies

When comparing the biological activities of thiazole derivatives, structure-activity relationships become evident. The following table summarizes comparative efficacy data for related thiazole compounds against selected bacterial strains:

| Compound Type | Target Organism | MIC Range (μg/ml) | Reference Compound MIC (μg/ml) |

|---|---|---|---|

| Imidazolyl thiazole derivatives | B. subtilis, S. aureus | 1.95-3.91 | 0.24 (Ampicillin) |

| Aryl piperazine thiazole derivatives | E. faecalis | 100-400 | 25-50 (Chloramphenicol) |

| 2,4-disubstituted thiazoles | S. aureus | Variable efficacy | - |

Comparison with Related Compounds

Structural Analogs

Several compounds structurally related to 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid have been studied, providing insights into how structural modifications might affect the properties of our target compound:

-

(2R,4S)-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid (CID 793209): This compound contains a saturated thiazolidine ring instead of the thiazole ring in our target compound, and lacks the amino linker between the pyridine and thiazole moieties . The stereochemistry at positions 2 and 4 is also specifically defined.

-

2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester: This is an ethyl ester derivative of our target compound, likely exhibiting different physiochemical properties, particularly in terms of solubility and membrane permeability.

-

Other thiazole derivatives with varying substituents at positions 2, 4, and 5, which demonstrate how modifications to the core structure can fine-tune biological activities and physicochemical properties.

Physicochemical Comparisons

The physical and chemical properties of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid can be compared with those of related compounds to predict its behavior in biological systems:

| Compound | Molecular Weight | Solubility Characteristics | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | ~221.24 g/mol | Expected moderate water solubility | 2 donors, 5 acceptors (estimated) |

| (2R,4S)-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | 210.26 g/mol | Data not available | 2 donors, 4 acceptors |

| 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester | ~249.29 g/mol | Limited water solubility | 1 donor, 5 acceptors (estimated) |

These comparisons suggest that 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid would likely have intermediate properties between the more polar free acid forms and the less polar ester derivatives, potentially offering a balance of solubility and membrane permeability that could be advantageous for drug development.

Biological Activity Comparisons

The biological activities of related thiazole compounds provide insights into the potential activities of 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid:

-

Antimicrobial activity: Thiazole derivatives with varying substituents have shown different levels of efficacy against bacterial and fungal pathogens.

-

Anticancer properties: Certain thiazole derivatives have demonstrated promising anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.

-

Other biological activities: Depending on the specific structural features, thiazole compounds have shown diverse activities including anti-inflammatory, antidiabetic, and antiviral properties.

These comparisons suggest that 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid may exhibit a range of biological activities, with the specific profile determined by its unique structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume